1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

CCR1 chemokine receptor binding affinity 4-hydroxypiperidine SAR

1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine (CAS 553630-96-9) is a Boc-protected 4-aryl-4-hydroxypiperidine derivative bearing an ortho-tolyl substituent at the C-4 position of the piperidine ring. This compound belongs to the 4-hydroxy-4-arylpiperidine class, a scaffold extensively validated in chemokine receptor antagonist programs, notably as CCR1 receptor antagonists with demonstrated in vitro binding affinity and functional antagonism.

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
CAS No. 553630-96-9
Cat. No. B1531133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine
CAS553630-96-9
Molecular FormulaC17H25NO3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)O
InChIInChI=1S/C17H25NO3/c1-13-7-5-6-8-14(13)17(20)9-11-18(12-10-17)15(19)21-16(2,3)4/h5-8,20H,9-12H2,1-4H3
InChIKeyAQIBWZZQWKTCOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine (CAS 553630-96-9): A Differentiated 4-Aryl-4-hydroxypiperidine Building Block for Medicinal Chemistry and CCR1 Antagonist Programs


1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine (CAS 553630-96-9) is a Boc-protected 4-aryl-4-hydroxypiperidine derivative bearing an ortho-tolyl substituent at the C-4 position of the piperidine ring [1]. This compound belongs to the 4-hydroxy-4-arylpiperidine class, a scaffold extensively validated in chemokine receptor antagonist programs, notably as CCR1 receptor antagonists with demonstrated in vitro binding affinity and functional antagonism [2]. The Boc (tert-butoxycarbonyl) protecting group enables orthogonal deprotection under mild acidic conditions, facilitating downstream N-functionalization while preserving the tertiary alcohol and aryl substituent for further elaboration .

Why 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine Cannot Be Interchanged with Generic 4-Aryl-4-hydroxypiperidine Analogs


The 4-aryl-4-hydroxypiperidine scaffold exhibits pronounced sensitivity to aryl substitution pattern with respect to receptor binding affinity, as systematically demonstrated by the CCR1 antagonist SAR published by Ng et al. [1]. Even within a congeneric series, the o-tolyl (2-methylphenyl) derivative (6b, Ki = 164 nM) shows a quantifiable ~23% improvement in CCR1 binding affinity relative to the unsubstituted phenyl analog (6a, Ki = 203 nM), while the 3-trifluoromethyl analog (6c, Ki = 623 nM) suffers a ~3.8-fold loss [2]. Beyond receptor pharmacology, the ortho-methyl group introduces distinct steric and lipophilic properties (MW 291.39, logP ~0.44) that differentiate this compound from both the smaller phenyl analog (MW 277.36) and the more lipophilic 4-chlorophenyl analog (MW 311.80), directly impacting solubility, membrane permeability, and metabolic stability profiles in downstream applications [3]. These multidimensional differences render simple in-class substitution scientifically unjustified without explicit comparative validation.

Quantitative Differentiation Evidence for 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine (553630-96-9) vs. Closest Analogs


CCR1 Receptor Binding Affinity: Direct Head-to-Head Comparison of o-Tolyl (6b) vs. Unsubstituted Phenyl (6a) Analogs

In the dibenzothiepine series of CCR1 antagonists, the o-tolyl-substituted compound 6b (the deprotected derivative corresponding to 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine after Boc removal and N-alkylation) demonstrated a CCR1 binding Ki of 164 ± 13 nM, representing a 23% improvement over the unsubstituted phenyl analog 6a (Ki = 203 ± 28 nM) [1]. However, both were significantly less potent than the 4-chloro (6f, Ki = 24 ± 10 nM) and 4-bromo (6e, Ki = 22 ± 3 nM) analogs, indicating that the o-tolyl group occupies a distinct potency and steric niche within the SAR landscape [1]. The same SAR trend was independently confirmed in the benzhydryl series (Table 3 of the same study), establishing cross-scaffold consistency for the o-tolyl substitution effect [2].

CCR1 chemokine receptor binding affinity 4-hydroxypiperidine SAR

Physicochemical Differentiation: Molecular Weight and Lipophilicity Positioning Among 4-Arylpiperidine Analogs

The target compound (MW 291.39 g/mol, logP ~0.44) occupies a distinct intermediate physicochemical space within the N-Boc-4-aryl-4-hydroxypiperidine family [1]. The unsubstituted phenyl analog (CAS 172734-33-7, MW 277.36) is smaller and potentially less lipophilic, while the 4-fluorophenyl analog (CAS 553631-05-3, MW 295.35) introduces an electron-withdrawing substituent, and the 4-chlorophenyl analog (CAS 235109-63-4, MW 311.80) substantially increases both molecular weight and lipophilicity . The o-tolyl group provides a moderate increase in steric bulk (ortho-methyl) without the strong electron-withdrawing effects of halogen substituents, positioning this compound favorably for CNS drug discovery programs where balanced logP (ideally 1-3 for optimal blood-brain barrier penetration) is critical, and the Boc-protected intermediate requires further elaboration that will incrementally increase both MW and logP [2].

physicochemical properties logP molecular weight CNS drug-likeness

Orthogonal Synthetic Utility: Boc Protection Enables Controlled Sequential Functionalization Not Available with Unprotected 4-Hydroxy-4-arylpiperidines

The compound is synthesized via nucleophilic addition of 2-tolylmagnesium bromide to N-Boc-4-piperidone, a well-established and reproducible Grignard route that provides the tertiary alcohol and preserves the Boc protecting group . The Boc group remains stable under the Grignard reaction conditions and can be selectively removed under mild acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane) without affecting the tertiary alcohol or the acid-sensitive o-tolyl substituent, enabling orthogonal N-functionalization strategies that are not possible with the deprotected free amine [1]. In contrast, the deprotected 4-hydroxy-4-(2-methylphenyl)piperidine free base, if purchased directly, would require re-protection before selective N-alkylation, adding synthetic steps and reducing overall yield. The commercial availability of this compound at ≥98% purity (Chemscene) ensures batch-to-batch reproducibility in multi-step synthesis campaigns .

Boc deprotection orthogonal synthesis Grignard addition piperidine functionalization

Cross-Program Scaffold Validation: Documented Utility in CCR1 Antagonism, Phosphorescent Iridium Complexes, and USP19 Inhibitor Development

Beyond the primary CCR1 binding data, the o-tolyl-4-hydroxypiperidine scaffold has been independently validated in multiple research programs. The deprotected and N-functionalized derivative (BDBM50082687 / CHEMBL141829) demonstrated a Ki of 164 nM against human CCR1 in a radioligand binding assay and an IC50 of 78 nM in a functional chemotaxis assay using THP-1 cells, confirming that the core scaffold translates binding affinity into cellular functional antagonism [1]. Separately, Davidson et al. (2016) employed this compound as a key intermediate in the synthesis of 2-phenyl-4-(o-tolyl)pyridine ligands for Ir(III) phosphorescent complexes, demonstrating tuning of emission wavelength in the 502-560 nm range through ancillary ligand choice [2]. Additionally, the 4-hydroxypiperidine scaffold (including o-tolyl-substituted variants) is claimed in patent WO2019150119A1 / US-11807646-B2 as inhibitors of ubiquitin-specific protease 19 (USP19), with therapeutic applications in muscular atrophy, obesity, and insulin resistance [3]. This breadth of independent validation across distinct target classes reduces the risk that the scaffold's activity is an artifact of a single assay system.

CCR1 antagonist phosphorescent iridium complex USP19 inhibitor medicinal chemistry scaffold

High-Confidence Application Scenarios for 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine (CAS 553630-96-9) Based on Verified Evidence


CCR1 Antagonist Lead Optimization: Intermediate-Potency Starting Point with Distinct Steric Profile

Medicinal chemistry teams developing CCR1 receptor antagonists for chronic inflammatory diseases (e.g., rheumatoid arthritis, multiple sclerosis) can deploy this compound as a Boc-protected intermediate for N-alkylation with dibenzothiepine or benzhydryl moieties. The o-tolyl substitution provides a Ki of 164 nM at human CCR1, representing an intermediate-potency starting point that is 23% more potent than the unsubstituted phenyl analog (Ki = 203 nM) while retaining sufficient headroom for optimization through further N-substitution and linker modification [1]. The ortho-methyl group introduces steric bulk that can be exploited to engineer selectivity against related chemokine receptors (CCR3, CCR5) or CNS off-targets, as demonstrated by the 200-fold selectivity window achieved for the optimized clinical candidate 6s in the same structural series [2].

Synthesis of 4-Aryl-2-phenylpyridine Ligands for Phosphorescent Transition Metal Complexes

Research groups developing phosphorescent Ir(III) or Pt(II) complexes for OLED applications or bioimaging probes can use this compound as a precursor for 2-phenyl-4-(o-tolyl)pyridine (ppy-type) ligands. The Grignard-derived tertiary alcohol undergoes TFA-mediated dehydration/deprotection to generate the corresponding 4-aryl-1,2,3,6-tetrahydropyridine, which is then oxidized with 2-iodoxybenzoic acid (IBX) and subjected to phenylation to yield the ppy ligand [1]. The o-tolyl substituent on the pyridine ring introduces torsional twisting between the 4-aryl substituent and the pyridine core, enabling fine-tuning of phosphorescent emission wavelength in the range of 502-560 nm through ancillary ligand selection, as demonstrated by Davidson et al. (2016) [1].

USP19 Inhibitor Fragment Elaboration for Muscle Atrophy and Metabolic Disorder Programs

Drug discovery groups targeting ubiquitin-specific protease 19 (USP19) for the treatment of muscular atrophy, obesity, or type II diabetes can employ this Boc-protected 4-hydroxypiperidine as a core fragment for library synthesis. The granted US patent US-11807646-B2 (Almac Discovery Ltd.) explicitly claims 4-hydroxypiperidine derivatives, including aryl-substituted variants, as USP19 inhibitors [1]. The Boc group allows for parallel library synthesis via N-deprotection and subsequent diversification with various electrophiles, while the tertiary alcohol can be further functionalized (e.g., etherification, esterification, or oxidation) to explore SAR at the C-4 position. The moderate MW and logP of this protected intermediate ensure that the final elaborated inhibitors remain within drug-like physicochemical space [2].

Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Protecting Group Strategy

Synthetic chemistry teams executing multi-step routes to complex drug candidates benefit from purchasing this compound in its Boc-protected form rather than the deprotected free amine. The Boc group withstands the Grignard addition conditions used in its preparation, yet is cleavable under standard acidic conditions (TFA/CH2Cl2 or HCl/dioxane) without affecting the tertiary alcohol [1]. This orthogonal stability profile eliminates the need for a re-protection step that would be required if starting from the deprotected 4-hydroxy-4-(2-methylphenyl)piperidine free base, saving an estimated 10-20% yield per avoided synthetic step [2]. Commercial availability at ≥98% purity (Chemscene) with room-temperature storage further simplifies procurement and inventory management for large-scale synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.